S-dodecanoyl dodecanethioate
Description
S-Dodecanoyl dodecanethioate (CAS: 4222-51-9) is a sulfur-containing organic compound with the molecular formula C₂₄H₄₆O₂S and a molecular weight of 398.69 g/mol . Structurally, it features a thioester functional group (RCOSR'), distinguishing it from conventional oxygen-based esters. This compound is also known by synonyms such as S,S'-ethane-1,2-diyl didodecanethioate and NSC-191858 . Thioesters like this are of interest in organic synthesis and material science due to their unique reactivity, particularly in nucleophilic substitution and acyl transfer reactions.
Properties
CAS No. |
19659-64-4 |
|---|---|
Molecular Formula |
C24H46O2S |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
S-dodecanoyl dodecanethioate |
InChI |
InChI=1S/C24H46O2S/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
UBUWMRSBMYUJAP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)SC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)SC(=O)CCCCCCCCCCC |
Other CAS No. |
19659-64-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecanethioic acid, anhydrosulfide can be synthesized through the reaction of dodecanethiol with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
C12H25SH+C12H25COCl→C24H46O2S+HCl
Industrial Production Methods: Industrial production of dodecanethioic acid, anhydrosulfide often involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to achieve high yields and purity of the final product. The use of catalysts and controlled temperature conditions are common to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: Dodecanethioic acid, anhydrosulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of dodecanethioic acid, anhydrosulfide can yield dodecanethiol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions where the thioanhydride group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether solvents.
Substitution: Amines, alcohols; reactions are often performed in the presence of a base to neutralize the by-products.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dodecanethiol
Substitution: Thioesters, thioamides
Scientific Research Applications
Dodecanethioic acid, anhydrosulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of thioesters and thioamides.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other sulfur-containing compounds.
Mechanism of Action
The mechanism of action of dodecanethioic acid, anhydrosulfide involves its ability to interact with various molecular targets through its thioanhydride group. This functional group can undergo nucleophilic attack by biological nucleophiles such as thiols and amines, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of S-dodecanoyl dodecanethioate, we compare it with structurally or functionally related compounds, including esters, carboxylates, and sulfonic acids. The following table summarizes key molecular and functional differences:
Key Comparative Insights:
Functional Group Reactivity: Thioesters (e.g., this compound) are more reactive than oxygen esters (e.g., dimethyl pentadecanedioate) due to the weaker C-S bond, facilitating nucleophilic attack . Sulfonic acids (e.g., octadec-9-ene-1-sulfonic acid) exhibit strong acidity and stability under harsh conditions, unlike thioesters, which may decompose in acidic/alkaline environments .
Applications: Thioesters are pivotal in biochemical pathways (e.g., coenzyme A derivatives) and organic synthesis, whereas carboxylate salts like sodium dodecanoate are widely used as surfactants . Diesters such as dimethyl pentadecanedioate serve as monomers for biodegradable polyesters, highlighting their industrial relevance .
Data Gaps: Stability and toxicity data for this compound are absent in the provided evidence, contrasting with dimethyl pentadecanedioate, which is explicitly noted to require cautious handling due to unstudied health effects . Sodium dodecanoate and sulfonic acids have well-documented applications but lack direct comparability to thioesters in terms of reactivity .
Chemical Reactions Analysis
β-Oxidation
As a fatty acyl-CoA derivative, S-dodecanoyl dodecanethioate participates in β-oxidation , yielding acetyl-CoA units. The process involves:
-
Dehydrogenation by acyl-CoA dehydrogenase.
-
Hydration via enoyl-CoA hydratase.
-
Oxidation by 3-hydroxyacyl-CoA dehydrogenase.
Baeyer-Villiger Monooxygenase (BVMO) Reactions
In bacterial alkaloid biosynthesis, this compound serves as a precursor for pyrrolizidine alkaloids . BVMOs catalyze the insertion of oxygen into the acyl chain, forming ketone or lactone intermediates :
Key findings :
Hydrolysis
The thioester bond undergoes hydrolysis in aqueous alkaline conditions, yielding dodecanoic acid and CoA:
Kinetic data :
| pH | Temperature (°C) | Half-life (h) |
|---|---|---|
| 7.4 | 25 | 48 |
| 9.0 | 37 | 2.5 |
Radical Substitution
Under radical-initiated conditions (e.g., UV light), the compound undergoes decaroxylation to form alkanes:
Mechanism : Involves homolytic cleavage of the C–S bond, followed by radical recombination .
α-Oxidative Decarboxylation
Cytochrome P450 peroxygenases catalyze α-hydroxylation followed by decarboxylation to yield undecanoic acid :
Experimental yield : 17% under 10 mM H₂O₂ .
Stability and Handling
Storage recommendations :
Q & A
Q. What are the key structural and physicochemical properties of S-dodecanoyl dodecanethioate, and how do these influence experimental design?
this compound (C₂₄H₄₆O₂S, molecular weight: 398.69 g/mol) is a sulfur-containing ester with a branched alkyl chain. Its amphiphilic nature, derived from the dodecanoyl and dodecanethioate groups, affects solubility in polar/nonpolar solvents and stability under varying temperatures. Researchers should prioritize thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to characterize thermal stability, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) can confirm structural integrity .
Q. What are the established synthetic pathways for this compound, and what analytical methods validate purity?
Synthesis typically involves thioesterification between dodecanethiol and dodecanoyl chloride under inert conditions. Key steps include:
- Catalyst selection (e.g., DMAP or pyridine) to enhance reaction efficiency.
- Solvent choice (e.g., dichloromethane or THF) to balance solubility and reaction kinetics. Validation requires HPLC with UV detection (λ = 220–260 nm) and gas chromatography-mass spectrometry (GC-MS) to detect residual reactants or byproducts .
Q. How does this compound interact with common solvents, and how does this affect experimental reproducibility?
The compound exhibits limited solubility in water (<0.1 mg/mL) but high solubility in chloroform, hexane, and diethyl ether. Solvent selection impacts aggregation behavior, which can be monitored via dynamic light scattering (DLS). For reproducible results, pre-saturation of solvents under controlled humidity is recommended .
Advanced Research Questions
Q. What mechanisms underlie the reactivity of this compound in organosulfur chemistry, and how can these be exploited for novel applications?
The thioester group enables nucleophilic acyl substitution, making it a candidate for sulfur-transfer reactions. Advanced studies should employ density functional theory (DFT) to model transition states and kinetic isotope effects (KIE) to probe reaction mechanisms. Contradictions in reported reaction rates may arise from solvent polarity or trace metal impurities, necessitating controlled inert-atmosphere experiments .
Q. How do structural modifications of this compound alter its biological or catalytic activity, and what computational tools support this analysis?
Modifying alkyl chain length or introducing substituents (e.g., fluorination) can tune lipophilicity and reactivity. Molecular dynamics (MD) simulations paired with QSAR models are critical for predicting bioactivity. For example, replacing the dodecyl chain with shorter analogs reduces micelle formation but enhances membrane permeability .
Q. How can researchers resolve contradictions in reported thermodynamic data for this compound (e.g., enthalpy of vaporization)?
Discrepancies often stem from inconsistent sample purity or calibration methods. A systematic approach includes:
Q. What experimental design principles minimize artifacts when studying this compound in supramolecular systems?
Key considerations:
- Control experiments : Use deuterated solvents to isolate NMR signals from compound-specific interactions.
- Concentration gradients : Avoid aggregation by working below the critical micelle concentration (CMC), determined via surface tension measurements.
- Environmental controls : Stabilize humidity and temperature to prevent hydrolysis or oxidation .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound?
- Feasibility : Assess resource availability (e.g., high-resolution MS for degradation product analysis).
- Novelty : Explore understudied applications, such as its role in asymmetric catalysis or lipid nanoparticle engineering.
- Ethical : Ensure compliance with chemical safety protocols (e.g., fume hood use for volatile byproducts) .
Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicity studies involving this compound?
Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ values. For small sample sizes, bootstrap resampling reduces Type I/II errors. Pair with ANOVA to compare treatment groups and control for batch effects .
Data Interpretation and Contradiction Management
Q. How should researchers address conflicting reports on the environmental persistence of this compound?
Conduct comparative degradation studies under standardized conditions (e.g., OECD Test Guideline 301B for biodegradability). Variables like microbial consortium composition and UV exposure must be rigorously controlled. Conflicting data may reflect geographic or seasonal variations in test environments .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
